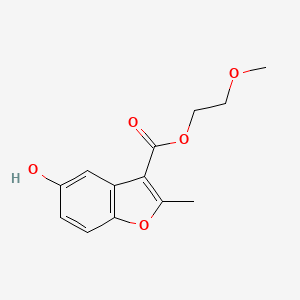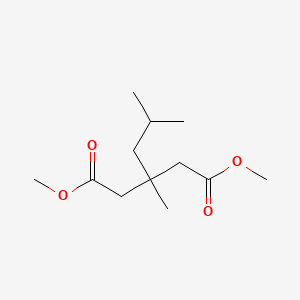
Dimethyl 3-isobutyl-3-methylglutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 3-isobutyl-3-methylglutarate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Synthesis Techniques
- Synthesis of Phorone : A study describes a new method for the preparation of 2,6-dimethylhepta-2,5-dien-4-one (phorone) from isobutene and carbon tetrachloride, which may be relevant due to the similar chemical manipulation of isobutene derivatives like Dimethyl 3-isobutyl-3-methylglutarate (Nakada, Yura, & Murayama, 1976).
Enzymatic Hydrolysis and Chemoenzymatic Synthesis
- Asymmetric Hydrolysis of Dimethyl 3-phenylglutarate : This study explores the asymmetric hydrolysis by different immobilized preparations of phospholipase A1, demonstrating the effect of immobilization on enzymatic activity, selectivity, and specificity. This could hint at methodologies for manipulating esters similar to this compound for specific synthetic goals (Cabrera et al., 2008).
Chemical Reduction and Nanocatalysts
- Chemical Reduction of Methylene Blue : This review critically examines the nanocatalytic reduction of methylene blue into its reduced form, leucomethylene blue, which is considered for its applications in various industrial fields. The review provides insights into the characterization, thermodynamics, kinetics, and mechanisms of nanocatalytic systems, potentially offering a framework for understanding the reactivity and applications of this compound in nanocatalysis and environmental remediation (Begum et al., 2019).
Properties
IUPAC Name |
dimethyl 3-methyl-3-(2-methylpropyl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)6-12(3,7-10(13)15-4)8-11(14)16-5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRTCDTAZMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
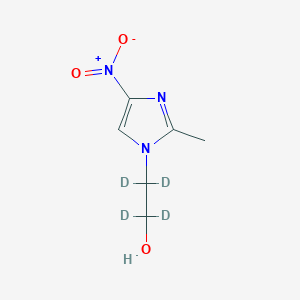

![7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2532270.png)
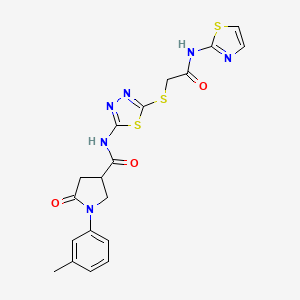
![4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2532274.png)
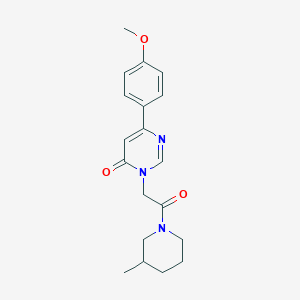
![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2532276.png)
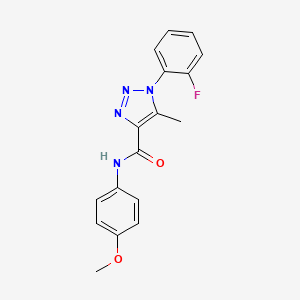

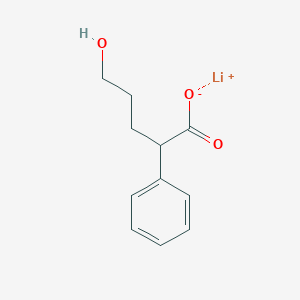
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2532281.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2532283.png)

